molecular formula C22H21NOS B5129886 N-(2,5-dimethylphenyl)-2-phenyl-2-(phenylthio)acetamide

N-(2,5-dimethylphenyl)-2-phenyl-2-(phenylthio)acetamide

Cat. No. B5129886
M. Wt: 347.5 g/mol
InChI Key: UQAXPIUWSSOZOI-UHFFFAOYSA-N
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Description

N-(2,5-dimethylphenyl)-2-phenyl-2-(phenylthio)acetamide, also known as DMTA, is a chemical compound that has been widely studied for its potential applications in scientific research. DMTA belongs to the class of thioacetamides and is structurally similar to other compounds that have been shown to exhibit biological activity. In

Scientific Research Applications

N-(2,5-dimethylphenyl)-2-phenyl-2-(phenylthio)acetamide has been studied for its potential applications in a variety of scientific research areas, including cancer research, neurobiology, and drug discovery. In cancer research, N-(2,5-dimethylphenyl)-2-phenyl-2-(phenylthio)acetamide has been shown to exhibit anti-proliferative and anti-tumor effects in vitro and in vivo. Studies have also suggested that N-(2,5-dimethylphenyl)-2-phenyl-2-(phenylthio)acetamide may have potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's.

Mechanism of Action

The exact mechanism of action for N-(2,5-dimethylphenyl)-2-phenyl-2-(phenylthio)acetamide is not fully understood, but studies have suggested that it may act by inhibiting enzymes involved in cancer cell proliferation or by modulating signaling pathways involved in neurodegeneration. N-(2,5-dimethylphenyl)-2-phenyl-2-(phenylthio)acetamide has also been shown to interact with certain receptors in the brain, which may explain its potential therapeutic effects in neurological disorders.
Biochemical and Physiological Effects:
Studies have shown that N-(2,5-dimethylphenyl)-2-phenyl-2-(phenylthio)acetamide can induce apoptosis, or programmed cell death, in cancer cells. In addition, N-(2,5-dimethylphenyl)-2-phenyl-2-(phenylthio)acetamide has been shown to modulate the activity of certain enzymes and signaling pathways in the brain, which may contribute to its potential therapeutic effects in neurodegenerative diseases. However, more research is needed to fully understand the biochemical and physiological effects of N-(2,5-dimethylphenyl)-2-phenyl-2-(phenylthio)acetamide.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2,5-dimethylphenyl)-2-phenyl-2-(phenylthio)acetamide in lab experiments is its relatively simple synthesis method and low cost. However, N-(2,5-dimethylphenyl)-2-phenyl-2-(phenylthio)acetamide may have limited solubility in certain solvents, which can make it difficult to work with in certain experimental settings. In addition, more research is needed to fully understand the potential side effects or toxicity of N-(2,5-dimethylphenyl)-2-phenyl-2-(phenylthio)acetamide.

Future Directions

Future research on N-(2,5-dimethylphenyl)-2-phenyl-2-(phenylthio)acetamide could focus on further elucidating its mechanism of action and potential therapeutic applications. Studies could also explore the use of N-(2,5-dimethylphenyl)-2-phenyl-2-(phenylthio)acetamide in combination with other drugs or therapies to enhance its effectiveness. In addition, more research is needed to fully understand the potential side effects or toxicity of N-(2,5-dimethylphenyl)-2-phenyl-2-(phenylthio)acetamide, which could inform its potential use as a therapeutic agent.
In conclusion, N-(2,5-dimethylphenyl)-2-phenyl-2-(phenylthio)acetamide is a chemical compound that has been widely studied for its potential applications in scientific research. While more research is needed to fully understand its mechanism of action and potential therapeutic applications, N-(2,5-dimethylphenyl)-2-phenyl-2-(phenylthio)acetamide has shown promise in cancer research and neurobiology. Further research on N-(2,5-dimethylphenyl)-2-phenyl-2-(phenylthio)acetamide could lead to new insights into its potential applications in drug discovery and therapy.

Synthesis Methods

N-(2,5-dimethylphenyl)-2-phenyl-2-(phenylthio)acetamide can be synthesized using a variety of methods, including the reaction of 2,5-dimethylphenylamine with phenylacetyl chloride in the presence of thiol reagents such as thiourea or thiophenol. Other methods involve the use of palladium catalysts or copper salts to facilitate the reaction between the amine and acyl chloride.

properties

IUPAC Name

N-(2,5-dimethylphenyl)-2-phenyl-2-phenylsulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NOS/c1-16-13-14-17(2)20(15-16)23-22(24)21(18-9-5-3-6-10-18)25-19-11-7-4-8-12-19/h3-15,21H,1-2H3,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQAXPIUWSSOZOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C(C2=CC=CC=C2)SC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,5-dimethylphenyl)-2-phenyl-2-(phenylsulfanyl)acetamide

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